molecular formula C9H7N3O5 B1655577 5-Nitroquinoline nitrate CAS No. 38632-50-7

5-Nitroquinoline nitrate

Cat. No.: B1655577
CAS No.: 38632-50-7
M. Wt: 237.17 g/mol
InChI Key: WMKCWVBGEZSEMC-UHFFFAOYSA-N
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Description

5-Nitroquinoline nitrate is a chemical compound that belongs to the class of nitroquinoline derivatives It is characterized by the presence of a nitro group (-NO2) attached to the quinoline ring, which is further combined with a nitrate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitroquinoline nitrate typically involves the nitration of quinoline. One common method is the reaction of quinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the nitration process. The resulting 5-nitroquinoline is then treated with nitric acid to form the nitrate salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Nitroquinoline nitrate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrazine monohydrate in the presence of palladium on carbon (Pd/C).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: Under certain conditions, the quinoline ring can be oxidized to form quinoline N-oxide derivatives.

Common Reagents and Conditions

    Reduction: Hydrazine monohydrate, Pd/C, and hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Major Products Formed

    Reduction: 5-Aminoquinoline nitrate.

    Substitution: Various substituted quinoline derivatives.

    Oxidation: Quinoline N-oxide derivatives.

Scientific Research Applications

5-Nitroquinoline nitrate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating diseases such as malaria and tuberculosis.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Nitroquinoline nitrate involves its interaction with biological molecules. The nitro group can undergo biotransformation to form reactive intermediates, which can interact with cellular components such as DNA and proteins. This interaction can lead to the inhibition of cellular processes, making the compound effective as an antimicrobial or anticancer agent. The molecular targets and pathways involved include DNA synthesis inhibition and the generation of reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitroquinoline
  • 8-Hydroxy-5-nitroquinoline
  • 5-Nitroisoquinoline

Uniqueness

5-Nitroquinoline nitrate is unique due to the presence of both nitro and nitrate groups, which confer distinct chemical reactivity and biological activity. Compared to other nitroquinoline derivatives, the nitrate group enhances its solubility and potential for forming salts, making it more versatile in various applications.

Properties

IUPAC Name

nitric acid;5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2.HNO3/c12-11(13)9-5-1-4-8-7(9)3-2-6-10-8;2-1(3)4/h1-6H;(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKCWVBGEZSEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)[N+](=O)[O-].[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40638447
Record name Nitric acid--5-nitroquinoline (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40638447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38632-50-7
Record name NSC163931
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163931
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nitric acid--5-nitroquinoline (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40638447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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